- Synthesis and antiproliferative activity of nitric oxide-donor Largazole prodrugs, ACS Medicinal Chemistry Letters, 2020, 11(5), 846-851

Cas no 89226-13-1 (tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate)

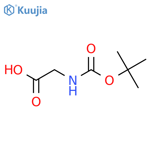

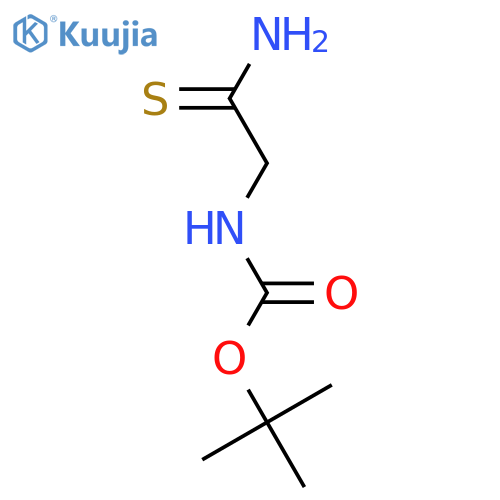

89226-13-1 structure

商品名:tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate

CAS番号:89226-13-1

MF:C7H14N2O2S

メガワット:190.263260364532

MDL:MFCD09025922

CID:711426

PubChem ID:5324304

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl (2-amino-2-thioxoethyl)carbamate

- Carbamic acid,N-(2-amino-2-thioxoethyl)-, 1,1-dimethylethyl ester

- tert-butyl 2-amino-2-thioxoethylcarbamate

- tert-butyl N-(2-amino-2-sulfanylideneethyl)carbamate

- tert-Butyl N-(carbamothioylmethyl)carbamate

- Boc-Gly-CSNH2

- Boc-thioglycinamide

- N-Boc-glycine thioamide

- N-Boc-glycinthioamide

- N-t-butoxycarbonylaminothioacetamide

- AGBIUUFZUPNDTM-UHFFFAOYSA-N

- carbamic acid, (2-amino-2-thioxoethyl)-, 1,1-dimethylethyl ester

- N-tert-Butoxycarbonylglycinethioamide

- SBB091163

- KM2802

- (tert

- 1,1-Dimethylethyl N-(2-amino-2-thioxoethyl)carbamate (ACI)

- Carbamic acid, (2-amino-2-thioxoethyl)-, 1,1-dimethylethyl ester (9CI)

- 2-(tert-Butylcarbamoyl)thioacetamide

- [(Thiocarbamoyl)methyl]carbamic acid tert-butyl ester

- InChI=1/C7H14N2O2S/c1-7(2,3)11-6(10)9-4-5(8)12/h4H2,1-3H3,(H2,8,12)(H,9,10

- DTXSID30415901

- 89226-13-1

- Carbamate, N-(2-amino-2-thioxoethyl)-, (1,1-dimethylethyl)ester

- SCHEMBL1000974

- tert-butyl(2-amino-2-thioxoethyl)carbamate

- SY173669

- DB-078327

- AKOS010592380

- (tert-butoxycarbonyl-amino)acetothioamide

- tert-Butyl 2-amino-2-thioxoethylcarbamate #

- FS-4542

- (N-t-butoxycarbonylamino) acetothioamide

- 2-Amino-1-(Boc-amino)-2-sulfanylideneethane

- EN300-53880

- tert-butyl n-(2-amino-2-thioxo-ethyl)carbamate

- 2-(Boc-amino)ethanethioamide

- MFCD09025922

- thiocarbamoylmethyl-carbamic acid tert-butyl ester

- 2-(N-t-butoxycarbonylamino)thioacetamide

- CS-0092582

- tert-Butyl (2-amino-2-sulfanylideneethyl)carbamate

- F8889-9285

- (tert-butoxycarbonylamino)acetothioamide

- tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate

-

- MDL: MFCD09025922

- インチ: 1S/C7H14N2O2S/c1-7(2,3)11-6(10)9-4-5(8)12/h4H2,1-3H3,(H2,8,12)(H,9,10)

- InChIKey: AGBIUUFZUPNDTM-UHFFFAOYSA-N

- ほほえんだ: O=C(NCC(N)=S)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 190.07800

- どういたいしつりょう: 190.07759887g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 4

- 複雑さ: 186

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 96.4

- 疎水性パラメータ計算基準値(XlogP): 0.5

じっけんとくせい

- ゆうかいてん: 129 °C

- PSA: 96.44000

- LogP: 1.88840

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate セキュリティ情報

- 危険物輸送番号:2811

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate 税関データ

- 税関コード:2930909090

- 税関データ:

中国税関コード:

2930909090概要:

2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB226484-5 g |

tert-Butyl 2-amino-2-thioxoethylcarbamate, 90%; . |

89226-13-1 | 90% | 5 g |

€246.00 | 2023-07-20 | |

| TRC | B699355-1000mg |

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate |

89226-13-1 | 1g |

$ 110.00 | 2023-04-18 | ||

| Enamine | EN300-53880-0.5g |

tert-butyl N-(carbamothioylmethyl)carbamate |

89226-13-1 | 95% | 0.5g |

$39.0 | 2023-05-02 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP085-50mg |

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate |

89226-13-1 | 98% | 50mg |

152.0CNY | 2021-08-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP085-1g |

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate |

89226-13-1 | 98% | 1g |

1081.0CNY | 2021-08-04 | |

| Apollo Scientific | OR909672-1g |

tert-Butyl N-(carbamothioylmethyl)carbamate |

89226-13-1 | 98% | 1g |

£20.00 | 2025-02-20 | |

| Apollo Scientific | OR909672-5g |

tert-Butyl N-(carbamothioylmethyl)carbamate |

89226-13-1 | 98% | 5g |

£90.00 | 2025-02-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP085-200mg |

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate |

89226-13-1 | 98% | 200mg |

302.0CNY | 2021-08-04 | |

| ChemScence | CS-0092582-100mg |

tert-Butyl (2-amino-2-thioxoethyl)carbamate |

89226-13-1 | ≥97.0% | 100mg |

$49.0 | 2021-09-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1163222-5g |

tert-Butyl (2-amino-2-thioxoethyl)carbamate |

89226-13-1 | 98% | 5g |

¥1405.00 | 2024-04-26 |

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Lawesson's reagent Solvents: Dichloromethane ; 15 h, rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Lawesson's reagent Solvents: Dichloromethane

リファレンス

- Total synthesis of (+)-nostocyclamide, Journal of the Chemical Society, 1998, (3), 601-607

合成方法 3

はんのうじょうけん

1.1 Reagents: Lawesson's reagent Solvents: Dichloromethane

リファレンス

- Total synthesis of (+)-nostocyclamide, Synlett, 1996, (12), 1171-1172

合成方法 4

はんのうじょうけん

1.1 Reagents: Triethylamine , Isobutyl chloroformate , Ammonium hydroxide Solvents: Tetrahydrofuran

1.2 Reagents: Sodium carbonate , Phosphorus sulfide (P2S5) Solvents: Tetrahydrofuran

1.2 Reagents: Sodium carbonate , Phosphorus sulfide (P2S5) Solvents: Tetrahydrofuran

リファレンス

- Total synthesis of largazole, Synlett, 2008, (15), 2379-2383

合成方法 5

はんのうじょうけん

1.1 Reagents: Lawesson's reagent Solvents: 1,2-Dimethoxyethane ; rt

リファレンス

- Synthesis, structure-activity analysis, and biological evaluation of sanguinamide B analogues, Journal of Organic Chemistry, 2012, 77(23), 10596-10616

合成方法 6

はんのうじょうけん

1.1 Reagents: Lithium , Hydrogen sulfide Solvents: Ethanol

リファレンス

- Poly(dipeptamidinium) salts: definition and methods of preparation, Helvetica Chimica Acta, 1986, 69(5), 1224-62

合成方法 7

はんのうじょうけん

1.1 Reagents: Lawesson's reagent Solvents: Dichloromethane

リファレンス

- Total Synthesis of Microcin B17 via a Fragment Condensation Approach, Organic Letters, 2011, 13(4), 680-683

合成方法 8

はんのうじょうけん

1.1 Reagents: Lawesson's reagent Solvents: Dichloromethane ; 16 h, rt

リファレンス

- Total synthesis of the post-translationally modified polyazole peptide antibiotic Goadsporin, Angewandte Chemie, 2017, 56(11), 3069-3073

合成方法 9

はんのうじょうけん

1.1 Reagents: Lawesson's reagent Solvents: 1,2-Dimethoxyethane ; 4 h, rt

リファレンス

- Concise total synthesis of largazole, Journal of Asian Natural Products Research, 2010, 12(11-12), 940-949

合成方法 10

はんのうじょうけん

1.1 Reagents: Lawesson's reagent Solvents: Dichloromethane ; 16 h, rt

リファレンス

- Macrocyclization of bioactive peptides with internal thiazole motifs via palladium-catalyzed C-H olefination, Chemical Communications (Cambridge, 2022, 58(31), 4861-4864

合成方法 11

はんのうじょうけん

1.1 Reagents: Lawesson's reagent Solvents: Tetrahydrofuran ; rt

リファレンス

- Studies on synthesis of amino acid derived thiazoles. Preparation of bis-thiazoles as key fragments of aerucyclamide analogs, Heterocyclic Letters, 2013, 3(4), 415-426

合成方法 12

はんのうじょうけん

1.1 Reagents: Lawesson's reagent Solvents: 1,2-Dimethoxyethane

リファレンス

- Synthesis of naturally occurring, conformationally restricted oxazole- and thiazole-containing di- and tripeptide mimetics, Angewandte Chemie, 1996, 35, 1503-1506

合成方法 13

はんのうじょうけん

1.1 Reagents: Diethylamine , Hydrogen sulfide Solvents: Dimethylformamide

リファレンス

- Depsipeptide analogs of the antitumor drug distamycin containing thiazole amino acid residues, Tetrahedron, 1988, 44(18), 5833-43

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate Raw materials

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate Preparation Products

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate 関連文献

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

89226-13-1 (tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate) 関連製品

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:89226-13-1)tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate

清らかである:99%

はかる:25g

価格 ($):362.0